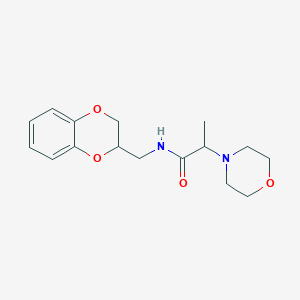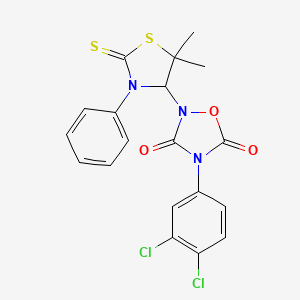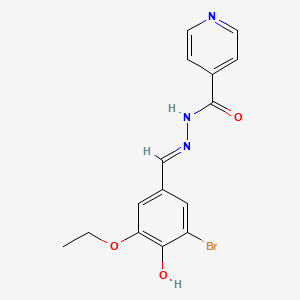
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide, also known as L-685,458, is a potent and selective inhibitor of gamma-secretase. Gamma-secretase is an enzyme that plays a critical role in the processing of amyloid precursor protein (APP) and the generation of amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease (AD).
Mechanism of Action
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide inhibits gamma-secretase activity by binding to the active site of the enzyme and preventing the cleavage of APP. This results in a decrease in the production of Aβ peptides, which are the main component of amyloid plaques in the brains of AD patients.
Biochemical and Physiological Effects:
This compound has been shown to reduce Aβ peptide levels in the brain and cerebrospinal fluid of animal models of AD. It also reduces Aβ plaque deposition and improves cognitive function in these models. However, this compound has been found to have off-target effects on other proteins, which may limit its therapeutic potential.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide is a potent and selective inhibitor of gamma-secretase, making it a valuable tool for studying the role of gamma-secretase in AD pathogenesis. However, it has been found to have off-target effects on other proteins, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide. One area of interest is the development of more selective gamma-secretase inhibitors that do not have off-target effects. Another area of interest is the investigation of the long-term effects of gamma-secretase inhibition on brain function and the potential for cognitive impairment. Additionally, the use of this compound in combination with other drugs for the treatment of AD is an area of active research.
Synthesis Methods
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide can be synthesized by the condensation of 2-(4-morpholinyl)propan-1-amine with 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain this compound in high purity.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide has been extensively studied in preclinical and clinical settings as a potential therapeutic agent for AD. In vitro studies have shown that this compound inhibits gamma-secretase activity and reduces the production of Aβ peptides in a dose-dependent manner. In vivo studies in animal models of AD have demonstrated that this compound reduces Aβ plaque deposition and improves cognitive function.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-12(18-6-8-20-9-7-18)16(19)17-10-13-11-21-14-4-2-3-5-15(14)22-13/h2-5,12-13H,6-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOOXUNRMMEHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1COC2=CC=CC=C2O1)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6131050.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6131058.png)
![6-methyl-1-(4-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone hydrochloride](/img/structure/B6131066.png)

![N-(2,4-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6131070.png)
![4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6131071.png)


![N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6131115.png)

![ethyl 3-(2-fluorobenzyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6131136.png)
![2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6131139.png)

![7-(2-furylmethyl)-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6131146.png)
